molecular formula C13H11NS2 B1455320 3-Methyl-2,5-dithienylpyrrole CAS No. 220655-13-0

3-Methyl-2,5-dithienylpyrrole

Cat. No.: B1455320
CAS No.: 220655-13-0
M. Wt: 245.4 g/mol
InChI Key: WIFINVVIAGBNRL-UHFFFAOYSA-N
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Description

3-Methyl-2,5-dithienylpyrrole is a heterocyclic compound with the molecular formula C13H11NS2. It consists of a pyrrole ring substituted with two thiophene rings at the 2 and 5 positions, and a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-dithienylpyrrole typically involves the reaction of 2,5-dithienylpyrrole with a methylating agent. One common method is the Vilsmeier formylation of 2,5-di(2-thienyl)pyrrole followed by reduction to yield the desired product . Another approach involves the use of acetyl chloride in the presence of a catalyst such as SnCl4 to achieve the methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Electrochemical polymerization is also a method of interest for producing related compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-dithienylpyrrole undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Methyl-2,5-dithienylpyrrole exerts its effects involves its interaction with various molecular targets and pathways. In electronic applications, its conjugated system allows for efficient charge transport. In biological systems, its derivatives may interact with cellular receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,5-dithienylpyrrole is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and electronic properties. This makes it particularly useful in the synthesis of conducting polymers and other advanced materials .

Properties

IUPAC Name

3-methyl-2,5-dithiophen-2-yl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS2/c1-9-8-10(11-4-2-6-15-11)14-13(9)12-5-3-7-16-12/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFINVVIAGBNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C2=CC=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703108
Record name 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220655-13-0
Record name 3-Methyl-2,5-di(thiophen-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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